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Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

Cat. No.: B133686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dimethyl-1-adamantanol is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The

adamantane cage is a well-recognized scaffold in medicinal chemistry, often incorporated into

drug molecules to enhance their lipophilicity, metabolic stability, and to modulate their

pharmacokinetic and pharmacodynamic profiles. This technical guide provides a

comprehensive overview of the lipophilicity of 3,5-Dimethyl-1-adamantanol, details

established experimental protocols for its determination, and discusses the current

understanding of its biological effects. It is noteworthy that 3,5-Dimethyl-1-adamantanol is a

known impurity of the Alzheimer's drug, Memantine (3,5-dimethyl-1-adamantanamine).[1][2]

Physicochemical Properties
The core physicochemical properties of 3,5-Dimethyl-1-adamantanol are summarized below.
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Property Value Source

Molecular Formula C₁₂H₂₀O [3]

Molecular Weight 180.29 g/mol [3]

CAS Number 707-37-9 [1]

Appearance White to Off-White Solid [2]

Predicted XlogP 3.5 [3]

Lipophilicity of 3,5-Dimethyl-1-adamantanol
Lipophilicity is a critical physicochemical parameter that significantly influences the absorption,

distribution, metabolism, and excretion (ADME) properties of a drug candidate. It is typically

expressed as the logarithm of the partition coefficient (logP) between an organic and an

aqueous phase, most commonly n-octanol and water.

Quantitative Lipophilicity Data
While experimentally determined logP or logD values for 3,5-Dimethyl-1-adamantanol are not

readily available in the current scientific literature, computational methods provide an estimated

value.

Parameter Value Method Source

XlogP 3.5 Computed PubChem[3]

Experimental logP Not Found - -

Experimental logD Not Found - -

Note: The predicted XlogP value of 3.5 suggests that 3,5-Dimethyl-1-adamantanol is a

lipophilic compound.

Experimental Protocols for Lipophilicity
Determination
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For researchers wishing to experimentally determine the lipophilicity of 3,5-Dimethyl-1-
adamantanol or related compounds, the following are detailed standard protocols.

Shake-Flask Method for logP/logD Determination (Gold
Standard)
This method directly measures the partitioning of a compound between n-octanol and an

aqueous buffer.

Materials:

3,5-Dimethyl-1-adamantanol

n-Octanol (HPLC grade, pre-saturated with aqueous buffer)

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

Glass vials with screw caps

Vortex mixer

Centrifuge

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Preparation of Solutions:

Prepare a stock solution of 3,5-Dimethyl-1-adamantanol in n-octanol.

Prepare the aqueous buffer and n-octanol phases by mutually saturating them by mixing

for 24 hours followed by separation.

Partitioning:

Add a known volume of the n-octanol stock solution to a vial containing a known volume of

the aqueous buffer. The volume ratio can be adjusted depending on the expected
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lipophilicity.

Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure

thorough mixing and partitioning.

Allow the two phases to separate by standing or by centrifugation.

Quantification:

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

Determine the concentration of 3,5-Dimethyl-1-adamantanol in each phase using a

suitable and validated analytical method.

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

logP = log₁₀(P)

For ionizable compounds, this value represents the logD at the specific pH of the aqueous

buffer.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) Method for logP Estimation
This is a rapid and less material-intensive indirect method for estimating logP based on the

retention time of the compound on a nonpolar stationary phase.

Materials:

3,5-Dimethyl-1-adamantanol

HPLC system with a UV or MS detector

Reversed-phase HPLC column (e.g., C18)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b133686?utm_src=pdf-body
https://www.benchchem.com/product/b133686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or

acetonitrile).

A set of standard compounds with known logP values.

Procedure:

Calibration:

Inject the standard compounds with known logP values onto the HPLC system under

isocratic conditions (a constant mobile phase composition).

Record the retention time (t_R) for each standard.

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀,

where t₀ is the column dead time.

Create a calibration curve by plotting the log(k') values against the known logP values of

the standards.

Sample Analysis:

Dissolve 3,5-Dimethyl-1-adamantanol in the mobile phase.

Inject the sample onto the HPLC system using the same conditions as for the standards.

Record the retention time (t_R) of 3,5-Dimethyl-1-adamantanol.

Calculation:

Calculate the log(k') for 3,5-Dimethyl-1-adamantanol.

Using the equation of the calibration curve, determine the logP value of 3,5-Dimethyl-1-
adamantanol from its log(k') value.

Biological Effects and Mechanism of Action
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Currently, there is a significant lack of specific data in the peer-reviewed scientific literature

regarding the biological effects, mechanism of action, and affected signaling pathways of 3,5-
Dimethyl-1-adamantanol.

While the adamantane scaffold is present in numerous biologically active compounds, and

derivatives of adamantane are known to exhibit a wide range of activities including antiviral and

neurological effects, these properties cannot be directly extrapolated to 3,5-Dimethyl-1-
adamantanol without specific experimental evidence.[4][5]

It is important to note that 3,5-Dimethyl-1-adamantanol is an impurity of Memantine.[1][2]

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and

its mechanism of action in the treatment of Alzheimer's disease is well-established.[6] However,

it is unknown if 3,5-Dimethyl-1-adamantanol shares any of the NMDA receptor modulating

properties of its parent drug. Further research is required to elucidate the specific biological

activities of this compound.

Visualizations
Experimental Workflow for Lipophilicity Determination
The following diagram illustrates the general workflow for the experimental determination of the

partition coefficient (logP).
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Caption: General workflow for experimental logP determination.

Conclusion
3,5-Dimethyl-1-adamantanol is a lipophilic molecule, a characteristic attributed to its

adamantane core, with a computationally predicted XlogP of 3.5. While detailed and

standardized protocols for the experimental determination of its lipophilicity are well-established

in the field, specific experimentally derived logP or logD values for this compound are currently

unavailable. Furthermore, there is a notable absence of data on its specific biological effects
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and mechanisms of action. Given its status as a known impurity of the neurologically active

drug Memantine, future research into the pharmacological and toxicological profile of 3,5-
Dimethyl-1-adamantanol is warranted to fully understand its potential impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b133686?utm_src=pdf-body
https://www.benchchem.com/product/b133686?utm_src=pdf-body
https://www.benchchem.com/product/b133686?utm_src=pdf-custom-synthesis
https://amp.chemicalbook.com/ProductChemicalPropertiesCB7335303_EN.htm
https://www.pharmaffiliates.com/en/707-37-9-3-5-dimethyl-1-adamantanol-pa1315530.html
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethyl-1-adamantanol
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethyl-1-adamantanol
https://pmc.ncbi.nlm.nih.gov/articles/PMC3650105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3650105/
https://www.mdpi.com/2076-3417/14/9/3700
https://www.mdpi.com/2076-3417/14/9/3700
https://pubchem.ncbi.nlm.nih.gov/compound/Memantine
https://www.benchchem.com/product/b133686#lipophilicity-of-3-5-dimethyl-1-adamantanol-and-its-effects
https://www.benchchem.com/product/b133686#lipophilicity-of-3-5-dimethyl-1-adamantanol-and-its-effects
https://www.benchchem.com/product/b133686#lipophilicity-of-3-5-dimethyl-1-adamantanol-and-its-effects
https://www.benchchem.com/product/b133686#lipophilicity-of-3-5-dimethyl-1-adamantanol-and-its-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b133686?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

